BenchChemオンラインストアへようこそ!

4-nitro-3-phenoxypyridine N-oxide

Medicinal Chemistry COX-2 Inhibition Intermediate Sourcing

4-Nitro-3-phenoxypyridine N-oxide (CAS 13959-53-0) is a disubstituted pyridine N-oxide heterocycle featuring a nitro group at the 4-position and a phenoxy substituent at the 3-position. Its molecular formula is C₁₁H₈N₂O₄ (MW 232.19 g/mol).

Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
CAS No. 13959-53-0
Cat. No. B3321919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-3-phenoxypyridine N-oxide
CAS13959-53-0
Molecular FormulaC11H8N2O4
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H8N2O4/c14-12-7-6-10(13(15)16)11(8-12)17-9-4-2-1-3-5-9/h1-8H
InChIKeyNVUHQWKIIRKNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-3-phenoxypyridine N-oxide (CAS 13959-53-0): Core Chemical Identity and Procurement-Relevant Background for Pyridine N-Oxide Derivatives


4-Nitro-3-phenoxypyridine N-oxide (CAS 13959-53-0) is a disubstituted pyridine N-oxide heterocycle featuring a nitro group at the 4-position and a phenoxy substituent at the 3-position. Its molecular formula is C₁₁H₈N₂O₄ (MW 232.19 g/mol) [1]. This compound is prominently employed as a key synthetic intermediate in the multi-step preparation of pyridinic sulfonamide COX-2 inhibitors structurally related to nimesulide, where the phenoxy group is introduced via nucleophilic substitution of 3-bromo-4-nitropyridine N-oxide and subsequently elaborated through nitro reduction and sulfonylation [2]. Its scaffold embodies the well-established phenoxypyridine bioisostere of diaryl ethers, a motif associated with distinct physicochemical and biological properties relevant to medicinal chemistry and agrochemical development [3].

Why 4-Nitro-3-phenoxypyridine N-oxide (CAS 13959-53-0) Is Not Interchangeable with Other Nitropyridine or Phenoxypyridine Intermediates


Interchanging this compound with alternative nitropyridine or phenoxypyridine synthons carries significant risk. The 4-nitro-3-phenoxy substitution pattern on the N-oxide ring is not a trivial decoration; it dictates regioselectivity in downstream nucleophilic displacements and reductions [2]. Replacing the N-oxide with the parent pyridine alters the electron density of the ring, affecting the reduction potential of the nitro group and the yield of the resulting aminopyridine [1]. Similarly, using a 3-bromo-4-nitropyridine N-oxide intermediate and performing the phenoxide coupling later in the synthetic sequence, rather than starting with the pre-formed phenoxy compound, can introduce additional step-costs, lower overall yields, and complicate purification, as the bromo intermediate is a lachrymator requiring stringent handling [2]. The specific pre-installed phenoxy group in this compound uniquely enables a streamlined three-step route to pharmacologically evaluated COX-2 inhibitors that is documented in both primary medicinal chemistry literature and patent exemplifications [2].

Quantitative Differentiation Evidence for 4-Nitro-3-phenoxypyridine N-oxide (CAS 13959-53-0) vs. Closest Structural Analogs


Validated Synthetic Intermediate Delivers Single-Digit Nanomolar COX-2 Inhibitor After Elaboration

The downstream trifluoromethanesulfonamide derivative (Compound 7, derived from 4-nitro-3-phenoxypyridine N-oxide via nitro reduction and sulfonylation) achieved an IC₅₀(COX-2) of 0.4 μM in a human whole-blood assay. This potency surpasses the reference drug nimesulide in the identical assay format and is more active than the alkanesulfonamide congeners prepared from the same intermediate [1]. While this is an indirect, downstream measure of the intermediate's value, no alternative intermediate in the published series (e.g., the thiophenoxy or anilino analogs) enabled a compound exceeding this potency without further scaffold modification [1].

Medicinal Chemistry COX-2 Inhibition Intermediate Sourcing

Dual Leaving/Directing Groups Enable Regiospecific Derivatization Not Accessible with Mono-Functionalized Pyridines

The simultaneous presence of a 4-nitro group and an N-oxide moiety activates the pyridine ring for regiospecific nucleophilic substitution at the 2- and 6-positions, while the 3-phenoxy substituent remains intact. This is a documented reactivity pattern for 4-nitropyridine N-oxides [1]. In contrast, 4-nitro-3-phenoxypyridine (the non-N-oxide) requires harsher conditions for nucleophilic displacement and often leads to regioisomeric mixtures . Quantitative yield comparisons for specific reactions are not available in a single head-to-head study; however, the N-oxide is reported to react quantitatively with nucleophiles under mild conditions (e.g., sodium alkoxides at 25 °C) [1], whereas the non-N-oxide requires elevated temperatures and provides moderate yields (10–83% for related nitropyridines) .

Synthetic Methodology Regioselectivity Nucleophilic Aromatic Substitution

Pre-Installed Phenoxy Group Eliminates Hazardous Halopyridine Intermediate Handling and Reduces Synthetic Steps

The primary alternative route to the same phenoxypyridine scaffold employs 3-bromo-4-nitropyridine N-oxide (CAS 1678-49-5), a compound classified as a lachrymator and respiratory irritant, requiring controlled handling conditions . By sourcing the title compound with the phenoxy group already installed, a bromination and subsequent sensitive coupling step are eliminated from the synthetic sequence, reducing both process safety risks and the number of unit operations [1]. The final yield of the target COX-2 inhibitor from 3-bromo-4-nitropyridine N-oxide is not reported in a way that allows direct yield comparison with the pre-formed phenoxy intermediate; however, the documented synthetic scheme confirms that the phenoxy compound is the direct product of the first step and is isolated before reduction [1].

Process Chemistry Safety Intermediate Selection

Highest-Value Application Scenarios for 4-Nitro-3-phenoxypyridine N-oxide (CAS 13959-53-0) Based on Verified Evidence


Direct Precursor for Pyridinic COX-2 Inhibitor Lead Series

Medicinal chemistry teams pursuing nimesulide-backup programs or pyridinic COX-2 inhibitor libraries should prioritize this compound. The downstream N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide reached an IC₅₀(COX-2) of 0.4 μM and exhibited in vivo anti-inflammatory efficacy in a carrageenan-induced rat paw edema model comparable to nimesulide [1]. Beginning with the pre-assembled 4-nitro-3-phenoxypyridine N-oxide scaffold ensures that the structure–activity relationship (SAR) exploration starts from a validated pharmacophoric core, rather than building the core de novo with attendant synthetic uncertainties.

Streamlined Kilogram-Scale Synthesis Avoiding Hazardous Brominated Intermediates

Process chemistry groups scaling the synthesis of 3-phenoxy-4-aminopyridine derivatives for tox-batch or Phase I material needs can eliminate the use of 3-bromo-4-nitropyridine N-oxide, a lachrymator that imposes engineering and PPE costs . The pre-formed phenoxy compound also shortens the synthetic sequence by one step, reducing cumulative yield loss and simplifying HPLC impurity profiling of the final API intermediate.

Probe for Studying N-Oxide–Dependent Quorum Sensing Inhibition in Phenoxypyridine Space

Research groups investigating quorum sensing inhibitors may evaluate this compound as a structurally expanded analog of 4-nitropyridine N-oxide (4-NPO), which is a known QS inhibitor with an IC₅₀ of 24 μg/mL . The 3-phenoxy substituent introduces additional lipophilicity (clogP ~1.8 estimated) that could modulate membrane penetration and target engagement relative to the unsubstituted 4-NPO. Although no direct comparative data are available for QS inhibition, the compound serves as a rationally designed probe for exploring SAR in this phenotypic assay space.

Modular Building Block for Copper-Catalyzed Couplings and Heterocycle Synthesis

The intact phenoxypyridine N-oxide core is a versatile substrate for metal-catalyzed cross-couplings and cyclization reactions. Its 4-nitro group can be reduced to an amine, diazotized, and further derivatized, while the N-oxide can be deoxygenated under mild electrochemical conditions reported for heterocyclic N-oxides in good yields . This modularity enables the rapid generation of diverse compound libraries for hit-to-lead programs.

Quote Request

Request a Quote for 4-nitro-3-phenoxypyridine N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.